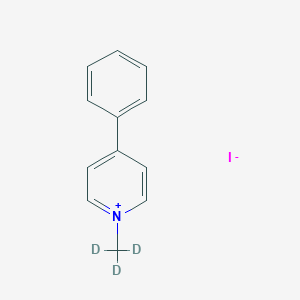

N-(Methyl-d3)-4-phenylpyridinium Iodide

描述

N-(Methyl-d3)-4-phenylpyridinium Iodide is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, such as its stability and ability to be tracked in various chemical reactions. The deuterium atoms in the compound replace the hydrogen atoms, making it useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(Methyl-d3)-4-phenylpyridinium Iodide typically involves the reaction of 4-phenylpyridine with deuterated methyl iodide (CD3I). The reaction is carried out in the presence of a base, such as potassium carbonate, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of deuterated reagents and solvents is crucial in maintaining the isotopic purity of the final product.

化学反应分析

Reaction Mechanisms and Intermediate Formation

The compound participates in redox-neutral transformations common to pyridinium derivatives. Key findings include:

-

Azomethine Ylide Generation : Under acidic conditions (e.g., acetic acid), the compound forms intermediates like N,O-acetals through proton transfer and elimination steps. This pathway is analogous to the behavior of tetrahydroisoquinoline (THIQ) derivatives in α-oxygenation reactions .

-

Proton-Transfer Pathways : Computational studies (M06-2X-D3/def2-TZVPP level) reveal that acetic acid catalyzes critical proton transfers, reducing activation barriers by 8.6 kcal·mol⁻¹ for key transition states .

Substitution and Redox Reactivity

The iodide ion and deuterated methyl group influence its reactivity:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nucleophilic Substitution | NaCl, NaBr (polar aprotic solvent) | N-(Methyl-d3)-4-phenylpyridinium halides |

| Oxidation | H₂O₂, KMnO₄ (aqueous acidic medium) | N-(Methyl-d3)-4-phenylpyridinium oxide |

| Reduction | NaBH₄, LiAlH₄ (THF, 0°C) | N-(Methyl-d3)-4-phenylpyridine |

Note: Substitution reactions prioritize iodide displacement due to its weak nucleophilic retention.

Isotopic Effects in Reaction Kinetics

Deuteration at the methyl group alters reaction dynamics:

-

Kinetic Isotope Effects (KIE) : The C-D bond’s higher strength (vs. C-H) slows proton/deuteron transfer rates in intermediates, as observed in azomethine ylide formation .

-

Thermodynamic Stability : Deuterated analogs exhibit marginally higher stability (ΔΔG ≤ 4.3 kcal·mol⁻¹) compared to non-deuterated species in equilibrium studies .

Computational Insights into Reaction Pathways

Density functional theory (DFT) analyses highlight:

-

Transition State Stabilization : Acetic acid lowers the activation energy for zwitterion formation (e.g., TS3-HOAc ΔΔG‡ = 8.6 kcal·mol⁻¹) .

-

Barrierless Retro-[4+2] Pathways : Potential energy surface scans suggest spontaneous cycloreversion of N,O-acetals to o-quinone methides under mild conditions .

科学研究应用

N-(Methyl-d3)-4-phenylpyridinium Iodide has a wide range of applications in scientific research:

Chemistry: Used as a tracer in NMR spectroscopy to study reaction mechanisms and molecular interactions.

Biology: Employed in metabolic studies to track the incorporation of deuterium into biological molecules.

Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.

Industry: Utilized in the production of deuterated compounds for various industrial applications, including the development of new materials and catalysts.

作用机制

The mechanism of action of N-(Methyl-d3)-4-phenylpyridinium Iodide involves its interaction with molecular targets through its deuterium atoms. The deuterium atoms provide stability and allow for precise tracking in chemical reactions. The compound can interact with enzymes, receptors, and other biomolecules, making it useful in studying biochemical pathways and drug interactions.

相似化合物的比较

Similar Compounds

- N-(Methyl-d3)-4-phenylpyridinium Chloride

- N-(Methyl-d3)-4-phenylpyridinium Bromide

- N-(Methyl-d3)-4-phenylpyridinium Oxide

Uniqueness

N-(Methyl-d3)-4-phenylpyridinium Iodide is unique due to its iodide ion, which provides distinct reactivity compared to its chloride and bromide counterparts. The presence of deuterium atoms enhances its stability and makes it particularly useful in NMR spectroscopy and other analytical techniques. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness.

生物活性

N-(Methyl-d3)-4-phenylpyridinium iodide, commonly referred to as MPP+ iodide, is a well-studied compound primarily known for its role in neurobiology, particularly in the context of Parkinson's disease (PD). This compound is a metabolite of the neurotoxin MPTP and is recognized for its selective toxicity towards dopaminergic neurons, mimicking the neurodegenerative processes observed in PD. This article explores the biological activity of MPP+ iodide, focusing on its mechanisms of action, effects on cellular pathways, and implications for research and therapeutic strategies.

Neurotoxicity and Dopaminergic Neuron Damage

MPP+ iodide induces neurotoxicity primarily by targeting dopaminergic neurons in the substantia nigra. It enters these neurons via the dopamine transporter (DAT) and subsequently disrupts mitochondrial function, leading to oxidative stress and cell death. Studies have shown that MPP+ causes significant decreases in mitochondrial membrane potential and disrupts redox activity within neuronal cells .

Induction of Autophagy

In addition to its neurotoxic effects, MPP+ has been implicated in autophagic cell death pathways. Research indicates that MPP+ treatment leads to the accumulation of autophagosomes by inhibiting their fusion with lysosomes, which is mediated by vacuolin-1 . This autophagic response is critical in understanding how neuronal cells respond to stress and damage.

Impact on Dopamine Transport

MPP+ iodide affects dopamine transport mechanisms by promoting the externalization of DAT while simultaneously causing the internalization of serotonin transporters (SERT) in serotonergic neurons . This differential effect highlights the compound's specificity towards dopaminergic systems and its potential role in altering neurotransmitter dynamics.

Experimental Findings

A variety of studies have explored the effects of MPP+ on neuronal cell lines such as SH-SY5Y. In these studies, concentrations ranging from 0 to 250 μM were used to assess cellular responses, revealing dose-dependent effects on cell viability and mitochondrial integrity .

Parkinson's Disease Models

MPP+ iodide has been extensively used in animal models to study Parkinson's disease. For instance, administration of MPP+ in mice results in a significant loss of dopaminergic neurons, mirroring the pathophysiological changes seen in human PD cases. These models are crucial for testing potential neuroprotective agents and understanding disease mechanisms .

Therapeutic Investigations

Recent studies have aimed at identifying compounds that can mitigate the effects of MPP+. For example, certain antioxidants have shown promise in reducing oxidative stress induced by MPP+, thereby offering potential therapeutic avenues for PD management .

Data Summary

属性

IUPAC Name |

4-phenyl-1-(trideuteriomethyl)pyridin-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N.HI/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11;/h2-10H,1H3;1H/q+1;/p-1/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDFRDXIIKROAI-NIIDSAIPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C2=CC=CC=C2.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+]1=CC=C(C=C1)C2=CC=CC=C2.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583612 | |

| Record name | 1-(~2~H_3_)Methyl-4-phenylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207556-07-8 | |

| Record name | 1-(~2~H_3_)Methyl-4-phenylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 207556-07-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。